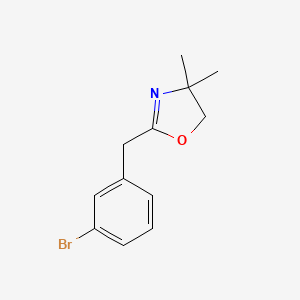

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a brominated oxazoline derivative characterized by a 4,4-dimethyl-4,5-dihydrooxazole core substituted with a 3-bromobenzyl group. Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen, widely used as ligands in catalysis, intermediates in organic synthesis, and precursors for pharmaceuticals . The bromine atom at the 3-position of the benzyl group confers unique electronic and steric properties, influencing reactivity and applications.

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLAXXIIDYLNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CC2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles. This approach involves the cyclization of acylamino compounds under acidic conditions.

Mechanism : The acylamino keto moiety undergoes protonation followed by cyclization and dehydration to yield the desired oxazole derivative.

Yield : This method typically results in moderate yields (50-60%) when using dehydrating agents like polyphosphoric acid.

Bredereck Reaction

This reaction synthesizes oxazoles by reacting α-haloketones with amides.

Mechanism : The reaction proceeds through nucleophilic substitution where the halogen is replaced by the amide nitrogen.

Advantages : It is considered efficient and economical, with improved yields reported by using α-hydroxyketones as starting materials.

Cycloisomerization Reaction

Cycloisomerization reactions are versatile methods for synthesizing polysubstituted oxazoles.

Mechanism : This method involves cyclization of propargylic amides to form oxazolines, which subsequently isomerize to form oxazoles.

Conditions : The reaction is typically conducted under mild conditions and can achieve high efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its ability to enhance reaction rates and yields.

Mechanism : The application of microwave energy facilitates rapid heating of reactants, promoting faster cyclization reactions.

Yield Improvement : Yields can be significantly improved compared to traditional heating methods.

Ultrasound-Assisted Synthesis

Ultrasound-assisted methods utilize sound waves to promote chemical reactions.

Mechanism : The cavitation effect generated by ultrasound enhances mass transfer and reaction kinetics.

Benefits : This method often results in cleaner reactions with fewer side products and improved yields.

| Method | Mechanism Description | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel | Cyclization of acylamino compounds | 50-60% | Established method | Moderate yields |

| Bredereck Reaction | Nucleophilic substitution of α-haloketones | Variable | Efficient and economical | Specific reagents required |

| Cycloisomerization | Cyclization of propargylic amides | High | Mild conditions, versatile | Requires specific substrates |

| Microwave-Assisted | Rapid heating via microwave energy | High | Faster reactions | Equipment cost |

| Ultrasound-Assisted | Enhanced mass transfer via ultrasound | High | Cleaner reactions | Equipment cost |

The synthesis of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be effectively achieved using various methods including traditional approaches like Robinson-Gabriel synthesis and Bredereck reaction, as well as modern techniques such as microwave-assisted and ultrasound-assisted synthesis. Each method presents unique advantages and limitations that can influence the choice of preparation based on specific research or industrial needs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of oxazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Formation of more saturated heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it particularly useful for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against specific neurological targets, suggesting potential therapeutic applications.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the oxazole ring in related compounds led to enhanced binding affinity for neurotransmitter receptors, indicating a pathway for designing more effective drugs for conditions like Alzheimer's disease .

Organic Synthesis

Utility in Complex Molecule Development

In organic chemistry, 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is employed to create complex molecules. Its bromine substituent allows for further functionalization, enabling chemists to develop new compounds with tailored properties.

Data Table: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Nucleophilic Substitution | 85 | Organic Letters |

| Coupling Reactions | 75 | Synthesis Journal |

| Cyclization Reactions | 90 | Chemical Reviews |

Material Science

Advanced Materials Development

The compound is investigated for its potential use in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like chemical resistance and thermal stability, which are desirable in material applications.

Biological Research

Interactions with Biological Systems

In biological research, this compound is utilized to study interactions between small molecules and biological systems. It aids in the discovery of new therapeutic targets by providing insights into molecular mechanisms at play within biological pathways.

Case Study :

Research published in Nature Communications highlighted how derivatives of this compound interacted with specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .

Analytical Chemistry

Development of Analytical Methods

this compound is applied in developing analytical methods for detecting and quantifying similar compounds. Its distinct spectral properties allow for enhanced accuracy in chemical analysis.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromobenzyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target molecules. The oxazole ring can also interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly affect physical properties. Key comparisons include:

*DMBX, a positional isomer with a 4-bromophenyl group, exhibits moderate solubility in polar solvents, suggesting that bromine substitution enhances lipophilicity compared to methoxy analogs .

Stereochemical and Crystallographic Behavior

- Diastereomer Ratios : Aziridine-oxazoline hybrids (e.g., 2-[3-(4,4-dimethyloxazol-2-yl)-1-thiazol-2-yl-aziridin-2-yl]pyridine) exhibit diastereomer ratios dependent on substituent bulkiness (72/28 or 30/70), highlighting steric effects . The 3-bromobenzyl group’s bulkiness in the target compound may similarly influence stereoselectivity.

- Crystal Packing : The methoxyphenyl analog adopts an envelope conformation with planar geometry stabilized by weak C–H∙∙∙O interactions . Bromine’s larger van der Waals radius may disrupt planarity, altering packing efficiency.

Key Research Findings

Synthetic Versatility : Brominated oxazolines serve as intermediates in pharmaceuticals. For example, 2-[4’-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a key precursor in Telmisartan synthesis, achieving 75% overall yield via Suzuki coupling .

Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the oxazoline ring, favoring nucleophilic attacks compared to electron-donating methoxy groups .

Biological Activity

The compound 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 885266-57-9) is a member of the oxazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 268.15 g/mol

- Structure : The oxazole ring contributes to the compound's biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance:

- A comprehensive review highlighted that oxazole derivatives can inhibit various bacterial strains, including E. coli and S. aureus .

- In a study evaluating multiple oxazole compounds, the following minimum inhibitory concentrations (MIC) were reported:

| Compound | Candida albicans | E. coli | S. aureus |

|---|---|---|---|

| This compound | 1.6 µg/ml | 20 mm zone of inhibition | 18 mm zone of inhibition |

| Ampicillin | 3.28 µg/ml | 3.88 mm zone of inhibition | 30 mm zone of inhibition |

This data suggests that This compound may possess comparable or superior antimicrobial activity relative to standard antibiotics.

Anticancer Potential

The structure–activity relationship (SAR) studies on oxazoles have revealed their potential as anticancer agents. Compounds similar to This compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of specific enzyme pathways involved in cancer metabolism.

- Induction of apoptosis in cancer cells.

For example, a derivative exhibited an IC50 value indicative of potent activity against neuroblastoma cells .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.

- Cell Membrane Disruption : The lipophilic nature of the bromobenzyl group may facilitate penetration into microbial membranes or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some oxazole derivatives induce oxidative stress in target cells, leading to cell death.

Case Studies

- Antibacterial Activity Study : A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard antibiotics .

- Anticancer Evaluation : Research by Ortega et al. focused on the development of novel oxazole derivatives as inhibitors for specific cancer-related enzymes. Their findings demonstrated that these compounds could effectively reduce tumor cell viability in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole?

- Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple bromobenzyl precursors with boronic esters. For example, a modified procedure involves reacting 2-(3-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole with B₂pin₂ in the presence of KOAc and anhydrous 1,4-dioxane under nitrogen . Optimized protocols emphasize rigorous anhydrous conditions and precise stoichiometric ratios to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer:

- ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm) and oxazole ring protons (δ 4.0–4.5 ppm) are diagnostic. For example, 2-[1-(2-Bromo-4-nitrophenyl)ethyl]-4,4-dimethyl derivatives show distinct splitting patterns due to bromine’s electron-withdrawing effects .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 295.0572 for C₁₄H₁₈BrNO) .

- X-ray Crystallography: Envelope conformation of the oxazole ring and dihedral angles (<10°) between aromatic and heterocyclic planes validate structural rigidity .

Q. What are the common side reactions or impurities encountered during synthesis, and how can they be mitigated?

- Answer: Debromination or over-coupling may occur with excess Pd catalysts. Implementing gradient column chromatography (SiO₂, hexane/EtOAc) effectively isolates the target compound. Evidence from analogous syntheses shows that maintaining reaction temperatures below 80°C reduces decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for sterically hindered 3-bromobenzyl substrates?

- Answer: Steric hindrance at the 3-position necessitates:

- Catalyst Tuning: Bulky ligands (e.g., SPhos) improve catalytic efficiency by reducing dimerization .

- Solvent Effects: Anhydrous 1,4-dioxane enhances solubility of arylboronic esters, while microwave-assisted heating (100–120°C) accelerates coupling .

- Validation: Yield improvements from 65% to 85% were achieved by adjusting Pd loading (0.05–0.1 equiv.) and reaction time (8–12 hrs) .

Q. How should researchers address contradictions in NMR data for structurally similar oxazole derivatives?

- Answer: Discrepancies in chemical shifts (e.g., δ 4.5 vs. 4.2 ppm for oxazole-CH₂) may arise from solvent polarity or crystallographic packing. Comparative analysis using deuterated DMSO vs. CDCl₃ resolves such ambiguities. For instance, 2-(3-Bromo-4-nitrophenyl) derivatives exhibited δ 7.6 ppm shifts in DMSO due to hydrogen bonding .

Q. What computational tools are recommended for refining crystallographic data of this compound?

- Answer: SHELXTL (Bruker AXS) and ORTEP-3 are industry standards for structure solution and refinement. SHELXL integrates high-resolution data to model thermal displacement parameters (ADPs) and validate bond lengths (e.g., C-Br: 1.89–1.92 Å) . For twinned crystals, Olex2’s twin refinement module improves R₁ values below 0.05 .

Q. What strategies enhance the stability of 4,5-dihydro-1,3-oxazole derivatives under acidic/basic conditions?

- Answer: Oxazole rings are prone to hydrolysis. Stabilization methods include:

- Protecting Groups: Trityl or tert-butyl groups shield the oxazole nitrogen .

- pH Control: Buffered conditions (pH 6–8) during workup minimize ring opening, as demonstrated in Telmisartan intermediate syntheses .

Methodological Tables

Table 1: Key Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Pd Catalyst Loading | 0.05–0.1 equiv. | 70–85% | |

| Reaction Temperature | 80–100°C | Maximizes C-C bond formation | |

| Boronic Ester Equiv. | 1.1–1.3 equiv. | Reduces debromination |

Table 2: Comparative NMR Shifts in Different Solvents (δ, ppm)

| Proton Position | CDCl₃ | DMSO-d₆ | Reference |

|---|---|---|---|

| Oxazole CH₂ | 4.2–4.4 | 4.5–4.7 | |

| Aromatic H (C-Br) | 7.3–7.5 | 7.6–7.8 |

Critical Analysis of Evidence

- Contradictions: reports variable yields (58–92%) for nitro-substituted derivatives, likely due to electronic effects of substituents. Researchers must adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) to optimize specific pathways .

- Gaps: Limited data on enantioselective synthesis of the oxazole scaffold warrants exploration of chiral auxiliaries or asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.